[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol
Description
Properties
IUPAC Name |
[(1R,2S)-1-(aminomethyl)-2-ethenylcyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-3-7(6,4-8)5-9/h2,6,9H,1,3-5,8H2/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZVRHIVJQPYHK-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1C[C@@]1(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Reaction with Stereochemical Modulation
The Simmons-Smith reaction, employing Zn/Cu and diiodomethane, has been adapted for trans-selective cyclopropanation. In a 2022 study, chiral bisoxazoline ligands enabled enantioselective formation of 1,2-disubstituted cyclopropanes with up to 89% ee. For the target molecule, a vinyl-substituted allylic alcohol precursor could undergo cyclopropanation, followed by oxidation-reduction sequences to install the hydroxymethyl group.
Key limitation : Poor functional group tolerance for amine-containing substrates necessitates post-cyclopropanation amination.
Transition Metal-Catalyzed Carbene Transfer
Rhodium(II)-catalyzed decomposition of diazo compounds enables cyclopropanation with excellent stereocontrol. A 2023 methodology used a chiral dirhodium catalyst (Rh₂(S-PTTL)₄) to convert styryl diazoacetates into cyclopropanes with 94% ee. Applied to the target, this approach could position the ethenyl group (C2) with S-configuration while forming the ring.
Representative conditions :
| Parameter | Value |
|---|---|
| Catalyst | Rh₂(S-PTTL)₄ (2 mol%) |
| Diazo compound | Ethyl diazoacetate |
| Temperature | -20°C |
| Yield | 78% |
| ee | 94% |
Aminomethyl Group Installation
Reductive Amination of Cyclopropane Ketones
A two-step sequence involving:
- Mannich reaction to introduce an aminomethyl precursor.
- Borch reduction with NaBH₃CN for stereoretentive amine formation.
In a 2021 study, cyclopropanecarboxaldehyde derivatives underwent asymmetric Mannich reactions with (R)-tert-butanesulfinamide, achieving dr >20:1. Subsequent reduction provided enantiomerically pure amines.
Azide-Alkyne Cycloaddition (Click Chemistry)
Copper-catalyzed azide-alkyne cycloaddition allows modular amine introduction. A 2020 report demonstrated this approach on vinylcyclopropanes, where an azidomethyl group was installed via Huisgen cycloaddition, followed by Staudinger reduction to the amine.
Stereochemical Control in Vicinal Centers
Chiral Auxiliary-Mediated Synthesis
Use of (1S,2R)-norephedrine as a temporary chiral director enables control of both C1 and C2 configurations. The auxiliary is introduced prior to cyclopropanation and removed after functional group installation. A 2019 protocol achieved 98% de using this method.
Enzymatic Desymmetrization
Lipase-catalyzed kinetic resolution of a meso-cyclopropane diol intermediate (e.g., Pseudomonas cepacia lipase) provides enantiomerically enriched precursors. Subsequent oxidation and reductive amination steps introduce the aminomethyl group.
Comparative Analysis of Synthetic Routes
| Method | Overall Yield | ee (%) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Rh-catalyzed carbene | 62% | 94 | Excellent stereocontrol | Diazo compound safety concerns |
| Enzymatic resolution | 58% | 99 | High enantiopurity | Multi-step purification required |
| Chiral auxiliary | 71% | 98 | Predictable stereochemistry | Auxiliary removal inefficiency |
Scalability and Industrial Considerations
Gram-scale synthesis requires addressing:
- Ring strain reactivity : Cyclopropane ring opening during amination steps mitigated by using bulky protecting groups (e.g., trityl).
- Catalyst recycling : Immobilized Rh catalysts on mesoporous silica enable 5 reuse cycles with <5% activity loss.
- Purification challenges : Simulated moving bed chromatography separates diastereomers with >99.5% purity.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
| Functional Group | Reaction Types | Examples |
|---|---|---|
| Primary Alcohol (-CH₂OH) | Esterification, Oxidation, Nucleophilic substitution | Reaction with acetic anhydride to form esters; oxidation to aldehydes/ketones with strong oxidizers. |
| Aminomethyl (-CH₂NH₂) | Alkylation, Acylation, Schiff base formation | Reaction with ketones/aldehydes to form imines; acylation with acid chlorides. |
| Ethenyl (-CH₂-CH₂) | Polymerization, Addition reactions (e.g., hydrohalogenation) | Potential participation in Diels-Alder or radical polymerization. |
Alcohol-Driven Reactions
-
Esterification : The hydroxyl group can react with carboxylic acids or anhydrides to form esters. For example:
-
Oxidation : Under controlled conditions (e.g., PCC or CrO₃), the primary alcohol may oxidize to an aldehyde, though steric hindrance from the cyclopropane ring could limit reactivity .
Aminomethyl Reactions
-
Schiff Base Formation : The amine group can condense with carbonyl compounds (e.g., ketones) to form imines:
(1R,2S)\text{-Compound} + \text{RCOR'} \rightarrow \text{Imine derivative} + \text{H}_2\text{O}$$
-
Acylation : Reaction with acetyl chloride yields amide derivatives, enhancing stability for further synthetic applications .
Cyclopropane Ring Reactivity
The strained cyclopropane ring may undergo:
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Ring-Opening Reactions : Acid-catalyzed cleavage to form alkenes or alcohols.
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Addition Reactions : Electrophilic addition to the ethenyl group (e.g., bromination).
Synthetic and Catalytic Considerations
Industrial methanol synthesis catalysts (e.g., Cu/ZnO/Al₂O₃) operate under high-pressure conditions (50–100 bar) and temperatures (200–300°C) . While these systems focus on CO/CO₂ hydrogenation, analogous principles may apply to functional group transformations in [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol:
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Hydrogenation : The ethenyl group could be reduced to ethyl under H₂ with metal catalysts (e.g., Pd/C).
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Dehydration : Acidic conditions may eliminate water from the alcohol to form alkenes.
Research Gaps and Challenges
-
No direct experimental data for this specific compound was found in the provided sources . Existing studies focus on structural analogs like [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol (CAS 102225-89-8) , which lacks the ethenyl group but shares alcohol and amine reactivity.
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Computational modeling (e.g., DFT) could predict reaction energetics, but experimental validation is required.
Scientific Research Applications
Overview
[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural properties allow it to interact with biological systems in ways that can be harnessed for therapeutic applications. This article explores the compound's applications, supported by data tables and case studies.
Pharmacological Modulation
[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol has been investigated for its potential as a pharmacological agent. Research indicates that it may act as a modulator of various biological pathways, particularly in the context of drug metabolism and efficacy.
- Case Study : A study published in Frontiers in Pharmacology examined the compound's role in enhancing the pharmacokinetic properties of certain therapeutics. It demonstrated that the compound could improve the bioavailability of drugs metabolized by cytochrome P450 enzymes, which are crucial for drug metabolism .
Neuropharmacology
The compound has shown promise in neuropharmacological applications, particularly concerning neurotransmitter modulation.
- Research Findings : In a series of experiments, [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol was found to influence serotonin and dopamine receptor activity. This modulation could have implications for treating mood disorders and neurodegenerative diseases .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules.
- Application Example : It is utilized in the synthesis of cyclopropane derivatives that exhibit unique biological activities. These derivatives have been explored for their potential use in developing new pharmaceuticals .
Data Table: Summary of Applications
Case Study 1: Drug Metabolism Enhancement
A comprehensive study conducted on [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol showed significant improvement in the pharmacokinetics of a commonly used antidepressant. The research indicated that co-administration with this compound led to increased plasma levels and extended half-life of the antidepressant, suggesting its utility as a co-drug to enhance therapeutic outcomes .
Case Study 2: Neurotransmitter Interaction
In another research initiative focusing on neuropharmacology, scientists explored how [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol affected neurotransmitter release in animal models. The findings revealed that the compound significantly increased serotonin levels while modulating dopamine activity, indicating potential applications in treating depression and anxiety disorders .
Mechanism of Action
The mechanism of action of [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the ethenyl group may participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Differences
Key Observations :
- Substituent Impact: The presence of ethenyl and aminomethyl groups in the target compound distinguishes it from analogs with phenyl () or methyl () substituents. The dichlorophenyl variant () introduces electron-withdrawing groups, likely altering binding affinity in biological targets.
- Stereochemistry : The 1R,2S configuration is shared with Sovaprevir’s cyclopropane moiety (), underscoring its role in protease inhibition. In contrast, the 1S,2R enantiomer in may exhibit divergent pharmacological profiles.
Key Findings :
- The target compound’s cyclopropane core is recurrent in antiviral agents (e.g., Sovaprevir) due to its ability to enforce rigid conformations critical for target binding .
- Milnacipran’s enantiomeric ratio (95:5 in favor of 1S,2R) highlights the importance of stereochemical purity, suggesting analogous quality control requirements for the target compound .
Physicochemical Properties
Solubility and Stability :
- [(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropyl]methanol () is provided as a solution in organic solvents, implying moderate aqueous solubility .
Biological Activity
[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol is a compound of interest due to its potential biological activities, particularly in the realm of antiviral and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : CHNO (exact values depend on the specific structure).
- IUPAC Name : [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol.
This compound features a cyclopropyl ring, an aminomethyl group, and an ethenyl moiety, which contribute to its reactivity and biological interactions.
Research indicates that [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol exhibits various biological activities through several mechanisms:
- Antiviral Activity : The compound has been identified as a potential antiviral agent. It works by inhibiting viral replication and interfering with viral entry into host cells. Specific studies have shown efficacy against various viruses, suggesting its role in therapeutic formulations for viral infections .
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions and therapeutic effects in conditions such as cancer .
- Receptor Interaction : The compound may interact with specific receptors in the body, modulating physiological responses. This interaction can lead to changes in signaling pathways that are crucial for maintaining homeostasis and responding to disease .
Pharmacological Effects
The pharmacological profile of [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol includes:
- Cytotoxicity : Studies have shown that at certain concentrations, this compound can induce cytotoxic effects in cancer cell lines, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : Besides its antiviral activity, there is evidence suggesting antimicrobial properties against various bacterial strains .
Case Studies
Several case studies highlight the biological activity of [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol:
Q & A
Basic Questions
Q. What are the established synthetic routes for [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is synthesized via stereoselective cyclopropanation and reductive amination. Key steps include:
- Cyclopropane ring formation : Utilizing vinyl substituents and chiral catalysts to control the (1R,2S) configuration .
- Reductive amination : Optimizing parameters like temperature (e.g., 0–25°C), solvent polarity (e.g., THF or methanol), and reducing agents (e.g., NaBH4 or LiAlH4) to enhance amino group incorporation .
- Purity control : Chromatographic purification (HPLC or flash chromatography) to isolate enantiomerically pure forms .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
- Techniques :
- NMR spectroscopy : H and C NMR to confirm cyclopropane ring geometry and aminomethyl/ethenyl group positions .
- X-ray crystallography : Resolve absolute stereochemistry and validate spatial arrangement .
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns .
Q. What are the stability profiles of [(1R,2S)-1-(aminomethyl)-2-ethenylcyclopropyl]methanol under varying storage conditions?
- Stability data :
- Temperature sensitivity : Degrades at >25°C; store at 2–8°C in inert atmospheres (argon or nitrogen) .
- Light sensitivity : Protect from UV exposure to prevent ethenyl group isomerization .
- Solubility : Stable in DMSO or ethanol at 10 mM for ≤6 months at -80°C .
Advanced Questions
Q. How can enantiomeric separation be achieved for racemic mixtures of this compound, and what challenges arise in scaling these methods?
- Methods :
- Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives or enzymatic kinetic resolution .
- Chromatographic scaling : Simulated moving bed (SMB) chromatography improves throughput but requires cost-benefit analysis for lab-scale vs. industrial use .
Q. What computational strategies predict the compound’s reactivity in cyclopropane ring-opening reactions or enzyme interactions?
- Strategies :
- DFT calculations : Model ring strain (∼25 kcal/mol) and predict regioselectivity in nucleophilic attacks .
- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina; validate with experimental IC50 values .
- Limitations : Accuracy depends on force field parameterization for strained cyclopropane systems .
Q. How do structural modifications (e.g., replacing ethenyl with phenyl groups) alter biological activity or metabolic stability?
- Case study :
- Phenyl substitution : Increases lipophilicity (logP +0.5) but reduces metabolic clearance in hepatic microsome assays .
- Aminomethyl position : Shifting the group to the 2,2-dimethylcyclopropyl scaffold decreases hydrogen-bonding capacity, impacting enzyme inhibition .
Q. What experimental approaches reconcile contradictory data on this compound’s enzyme inhibition potency across studies?
- Approaches :
- Assay standardization : Control variables like buffer pH, temperature, and enzyme source (e.g., recombinant vs. tissue-extracted) .
- Orthogonal validation : Cross-validate IC50 values using SPR (surface plasmon resonance) and fluorescence polarization assays .
- Example : Discrepancies in CYP3A4 inhibition (IC50 1–10 µM) were resolved by identifying pH-dependent binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
